molecular formula C8H10N2O2 B15304249 5-Amino-2-(aminomethyl)benzoic acid

5-Amino-2-(aminomethyl)benzoic acid

Cat. No.: B15304249
M. Wt: 166.18 g/mol
InChI Key: VZEGUMHZILQMNE-UHFFFAOYSA-N
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Description

5-Amino-2-(aminomethyl)benzoic acid is a benzoic acid derivative supplied as a dihydrochloride salt (CAS 2866335-62-6) with the molecular formula C8H12Cl2N2O2 and a molecular weight of 239.10 g/mol . This compound belongs to a class of organic molecules known for their potential as biochemical tools in medicinal chemistry research . As a derivative of aminomethylbenzoic acid, it is related to compounds that have been studied for their role as antifibrinolytic agents, which function by inhibiting enzymes like plasmin to prevent the breakdown of fibrin in blood clots . This mechanism is valuable for researching hemostasis and coagulation pathways. The presence of multiple functional groups, including both a primary amine and a carboxylic acid, makes it a versatile building block for chemical synthesis. It can be used to create more complex molecules, peptides, or potential protease inhibitors . The dihydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in various in-vitro biochemical assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive handling and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-2-(aminomethyl)benzoic acid

InChI

InChI=1S/C8H10N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4,9-10H2,(H,11,12)

InChI Key

VZEGUMHZILQMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CN

Origin of Product

United States

Preparation Methods

Nitro Reduction Pathways

Early synthesis routes for aromatic amines, including derivatives of benzoic acid, relied heavily on nitro group reduction. For 5-amino-2-(aminomethyl)benzoic acid, this involved the reduction of nitro precursors such as 5-nitro-2-(nitromethyl)benzoic acid using iron powder and hydrochloric acid. While this method provided moderate yields (30–40%), it suffered from significant drawbacks:

  • Environmental Pollution : The use of stoichiometric metal reductants generated toxic sludge.
  • Byproduct Formation : Incomplete reduction often led to intermediates like hydroxylamines, complicating purification.
  • Safety Concerns : Exothermic reactions required stringent temperature control to prevent runaway conditions.

Cyanogen Bromide-Mediated Amination

Alternative approaches employed cyanogen bromide (CNBr) to introduce aminomethyl groups via nucleophilic substitution. For example, reacting 5-amino-2-bromomethylbenzoic acid with ammonia under high-pressure conditions yielded the target compound. However, this method faced challenges:

  • Toxicity : CNBr’s acute toxicity necessitated specialized handling, increasing production costs.
  • Low Yield : Competing hydrolysis reactions reduced ammoniation efficiency, capping yields at 25–35%.

Catalytic Hydrogenation Techniques

The advent of catalytic hydrogenation using Raney nickel or palladium catalysts marked a shift toward milder conditions. By hydrogenating nitrile or nitro intermediates, researchers achieved higher selectivity. Despite improvements, critical issues persisted:

  • Catalyst Cost : Precious metal catalysts elevated expenses.
  • Safety Risks : Pyrophoric catalysts like Raney nickel posed explosion hazards during large-scale operations.

Modern Catalytic Synthesis: A Two-Step Paradigm

Step 1: Acid-Catalyzed Hydrolysis of Cyano Precursors

The contemporary synthesis of this compound begins with the hydrolysis of 2-cyanobenzyl chloride derivatives. Sulfuric acid (85–98% concentration) catalyzes this exothermic reaction at 80–120°C, converting the nitrile group to a carboxylic acid while retaining the chloromethyl moiety:
$$
\text{2-Cyanobenzyl chloride} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{2-Chloromethylbenzoic acid} + \text{NH}3
$$
Key Parameters :

  • Acid Selection : Sulfuric acid outperforms hydrochloric or nitric acids due to superior protonation capacity and reduced side reactions.
  • Temperature Control : Maintaining 100–110°C minimizes decomposition while ensuring complete hydrolysis within 2–3 hours.
  • Yield and Purity : Crude 2-chloromethylbenzoic acid is obtained in 80% yield with 96% purity, requiring no further purification before ammoniation.

Step 2: Hexamethylenetetramine-Catalyzed Ammoniation

The chloromethyl intermediate undergoes ammoniation in the presence of hexamethylenetetramine (urotropine), a non-toxic catalyst that suppresses byproduct formation. Under ambient conditions (15–30°C), aqueous ammonia displaces the chloride substituent, yielding the target amine:
$$
\text{2-Chloromethylbenzoic acid} + \text{NH}_3 \xrightarrow{\text{Urotropine}} \text{this compound} + \text{HCl}
$$
Optimization Insights :

  • Catalyst Loading : A 1:1 molar ratio of urotropine to substrate maximizes reaction rate and selectivity.
  • Mother Liquor Recycling : Reusing the ammoniation mother liquor enhances yield to 85% in subsequent batches, reducing raw material consumption.
  • Purity Enhancement : A single recrystallization from ethanol-water mixtures elevates purity to >99.8%, meeting pharmacopeial standards.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Byproducts Cost Environmental Impact
Nitro Reduction 3 30–40 95 Hydroxylamines, Sludge High High Pollution
Cyanogen Bromide Amination 2 25–35 90 Cyanide Waste Moderate Severe Toxicity
Catalytic Hydrogenation 2 45–55 98 Amine Oligomers Very High Moderate Pollution
Modern Two-Step Synthesis 2 50–85 99.8 Trace HCl Low Low Pollution

Table 1 : Comparative evaluation of synthetic methods for this compound. Data derived from patent CN102718673A.

Industrial Scalability and Process Economics

The two-step method’s scalability stems from its simplicity and resource efficiency:

  • Raw Material Availability : 2-Cyanobenzyl chloride is commercially abundant, with annual global production exceeding 10,000 metric tons.
  • Energy Consumption : Hydrolysis at 100°C and ammoniation at ambient temperature reduce thermal energy requirements by 40% compared to traditional methods.
  • Waste Management : Neutralization of HCl byproducts with lime (CaO) generates innocuous calcium chloride, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substituting agents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(aminomethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

  • Amino vs.
  • Halogen Substitution: Chlorine or bromine at position 2 (e.g., 5-Amino-2-chlorobenzoic acid) increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Aromatic vs. Aliphatic Amines: The phenylamino group in 5-Bromo-2-(phenylamino)benzoic acid introduces steric hindrance, affecting reaction kinetics and crystal packing .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(aminomethyl)benzoic acid, and how can reaction yields be improved?

  • Methodology : A common approach involves multi-step synthesis starting from nitrobenzoic acid derivatives. For example, methyl ester intermediates can be prepared via nucleophilic substitution (e.g., using 2-chloro-5-nitrobenzoic acid), followed by catalytic hydrogenation to reduce nitro and introduce aminomethyl groups . Yield optimization requires monitoring reaction parameters (temperature, pH, catalyst loading) and using coupling agents like HOBt to enhance amide formation efficiency . Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Combine analytical techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity .
  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, aminomethyl protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ for C8_8H10_{10}N2_2O2_2: 166.07) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation of the aminomethyl group . Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Purity degradation >2% requires reformulation with stabilizers (e.g., ascorbic acid) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in amide coupling reactions be resolved?

  • Methodology : Contradictions in coupling efficiency (e.g., HOBt-dependent vs. HOBt-free conditions) arise from competing reaction pathways. Use reaction calorimetry to track exothermicity and 13^{13}C-NMR to identify intermediates. For example, HOBt esters may form preferentially over reactive acyl ureas, suppressing side reactions . Kinetic modeling (e.g., pseudo-first-order approximation) can quantify rate constants for each pathway .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Synthesize analogs with substituent variations (e.g., halogenation at position 5, alkylation of the aminomethyl group) and compare bioactivity. For example:
  • Replace the aminomethyl group with a methyl group (as in 5-Amino-2-methylbenzoic acid) to assess steric effects .
  • Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases) .
  • Correlate logP values (calculated via HPLC) with membrane permeability in Caco-2 cell models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against protein structures (e.g., COX-2 or β-lactamases) to identify key binding residues. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted contact sites). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometries and predict electrostatic potential maps for reactive sites .

Q. What experimental designs mitigate competing reactions during functionalization of the aminomethyl group?

  • Methodology : Protect the amino group with Boc or Fmoc before functionalization. For example:
  • Boc-protection using di-tert-butyl dicarbonate in THF/water (pH 8.5) .
  • Post-functionalization, deprotect with TFA/DCM (1:4) and purify via ion-exchange chromatography .
    Monitor by TLC (silica gel, eluent: EtOAc/hexane) to confirm completion .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology : Standardize assay conditions (e.g., cell line viability, incubation time) and validate compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%). Replicate experiments with internal controls (e.g., known inhibitors) and use statistical tools (ANOVA with Tukey post-hoc) to identify outliers. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence-based binding) .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • Methodology :
  • PXRD : Identify polymorphs and assess crystallinity.
  • DSC : Measure melting points (expected >200°C for anhydrous forms) and detect hydrate/solvate transitions .
  • TGA : Quantify thermal decomposition thresholds (e.g., weight loss <1% at 150°C indicates stability) .

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